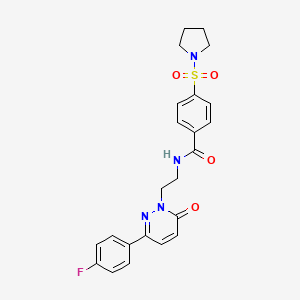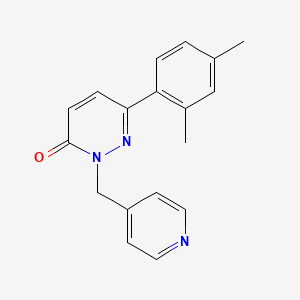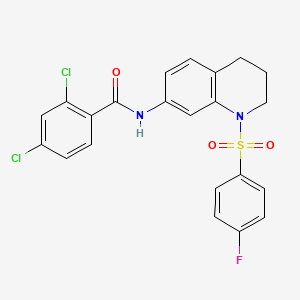
2,4-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,4-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly described in the provided papers, the structure suggests it is a benzamide derivative with a tetrahydroquinoline moiety, which is a common feature in medicinal chemistry due to its potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves the formation of benzamide derivatives with various substitutions. For instance, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was achieved and its structure was confirmed by X-ray single-crystal diffraction . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, involving the formation of the tetrahydroquinoline core followed by sulfonamide and benzamide coupling reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray single-crystal diffraction, which provides precise information about the arrangement of atoms within the crystal lattice . The molecular structure of the compound would likely show the characteristic features of benzamides and tetrahydroquinolines, such as planarity of the amide group and the potential for various conformations of the tetrahydroquinoline ring system.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the amide bond, the dichloro substitution on the benzene ring, and the sulfonyl group attached to the tetrahydroquinoline. These functional groups could participate in various chemical reactions, such as nucleophilic substitution, hydrolysis, and potential interactions with biological targets. The synthesis of similar compounds involves reactions such as the coupling of anthranilates with oxadiazolines to form quinazolinyl benzamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. For example, the dichloro and sulfonyl substitutions could affect the compound's solubility, melting point, and stability. The related compound described in paper has a density of 1.519 g/cm³ and a crystal volume, suggesting that the compound might also exhibit high density and potentially similar crystallographic parameters. The presence of the fluorine atom could also influence the compound's lipophilicity and its ability to interact with biological membranes.
Applications De Recherche Scientifique
Cytotoxic Activity of Novel Sulfonamide Derivatives
The study demonstrates the anticancer potential of novel sulfonamide derivatives. These compounds were synthesized and tested in vitro for their anticancer activity against breast and colon cancer cell lines. One compound, in particular, showed potent activity against breast cancer cell lines, indicating the therapeutic potential of these sulfonamide derivatives in cancer treatment (Ghorab et al., 2015).
Synthesis of Fluoro Substituted Benzothiazoles for Biological Screening
This research involved the synthesis of various substituted benzothiazoles for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The study reflects the diverse pharmacological applications of such compounds, potentially contributing to various therapeutic areas (Patel et al., 2009).
Quinazoline Derivatives as Diuretic and Antihypertensive Agents
In this study, a series of quinazoline derivatives were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential. The findings suggest that certain compounds in this series could serve as effective treatments for hypertension and related disorders (Rahman et al., 2014).
Propriétés
IUPAC Name |
2,4-dichloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2FN2O3S/c23-15-4-10-19(20(24)12-15)22(28)26-17-7-3-14-2-1-11-27(21(14)13-17)31(29,30)18-8-5-16(25)6-9-18/h3-10,12-13H,1-2,11H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZPUWPSCQIOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3010645.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B3010648.png)
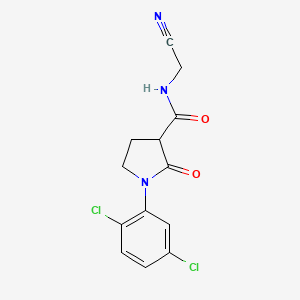
![3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3010652.png)
![5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3010653.png)
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride](/img/structure/B3010654.png)
![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3010656.png)
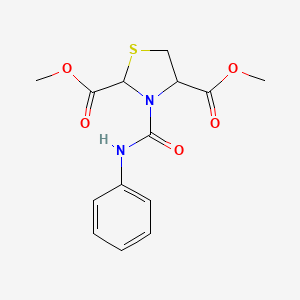
![4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3010661.png)
![4-[(2,5-Dimethylbenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3010662.png)

